molecular formula C28H26N2O5S2 B145013 Dtnpme CAS No. 131384-76-4

Dtnpme

Cat. No. B145013
M. Wt: 534.6 g/mol
InChI Key: UBDZOZXZWHUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTNPME, also known as 2,5-dithiophenyl-1H-pyrrole-1-ethanone, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DTNPME is a heterocyclic compound that contains a pyrrole ring and two thiophene rings. It possesses unique properties that make it a promising candidate for use in various fields of research.

Mechanism Of Action

DTNPME exerts its effects by inhibiting the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. It also regulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

DTNPME has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also protects cells from damage caused by ROS and RNS.

Advantages And Limitations For Lab Experiments

DTNPME has several advantages for use in lab experiments. It is easy to synthesize, and the yield of the product is high. It also exhibits excellent stability, making it suitable for long-term storage. However, one of the limitations of DTNPME is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DTNPME. One potential application is in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular disease. DTNPME has also been studied for its potential use in the development of new materials, such as conductive polymers and organic semiconductors.
In conclusion, DTNPME is a promising compound that has gained attention in the scientific community for its potential applications in various fields of research. Its unique properties make it a promising candidate for use in the development of new drugs, therapies, and materials. Further research is needed to fully understand its potential and to explore new applications for this compound.

Synthesis Methods

DTNPME can be synthesized using a variety of methods, including the reaction of Dtnpmeenylpyrrole with ethanone in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of the product is high. Other methods of synthesis include the reaction of Dtnpmeenylpyrrole with acetyl chloride or acetic anhydride.

Scientific Research Applications

DTNPME has been studied extensively for its potential applications in various fields of research. It has been found to exhibit excellent antioxidant and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs and therapies for various diseases.

properties

CAS RN

131384-76-4

Product Name

Dtnpme

Molecular Formula

C28H26N2O5S2

Molecular Weight

534.6 g/mol

IUPAC Name

3-[1-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfanyl]-5-nitro-1H-pyridine-2-thione

InChI

InChI=1S/C28H26N2O5S2/c1-19(37-26-17-23(30(31)32)18-29-27(26)36)35-28(20-7-5-4-6-8-20,21-9-13-24(33-2)14-10-21)22-11-15-25(34-3)16-12-22/h4-19H,1-3H3,(H,29,36)

InChI Key

UBDZOZXZWHUJBW-UHFFFAOYSA-N

Isomeric SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=C(N=CC(=C4)[N+](=O)[O-])S

SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-]

Canonical SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-]

synonyms

4,4'-dimethoxytrityloxy-S-(2-thio-5-nitropyridyl)-2-mercaptoethane
DTNPME

Origin of Product

United States

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